molecular formula C10H13N3O B3014162 N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2176573-12-7

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide

Cat. No. B3014162
CAS RN: 2176573-12-7
M. Wt: 191.234
InChI Key: DPJVDLXZLCPLDH-UHFFFAOYSA-N
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Description

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by researchers at the University of California, San Francisco. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide acts as a competitive antagonist at the mGluR5 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters such as glutamate, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects
The effects of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide on biochemical and physiological processes have been studied extensively. It has been shown to reduce cocaine-seeking behavior in rats, suggesting a potential role in the treatment of addiction. N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has also been shown to reduce anxiety-like behavior in mice and to have antidepressant-like effects in rats. In addition, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has several advantages as a research tool. It is highly selective for the mGluR5 receptor, meaning that it does not affect other receptors in the brain. This allows researchers to study the specific role of mGluR5 in various processes. However, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide also has some limitations. It has a relatively short half-life in vivo, meaning that it may need to be administered multiple times during an experiment. In addition, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide and mGluR5. One area of interest is the role of mGluR5 in pain processing, as it has been implicated in both acute and chronic pain. Another potential direction is the use of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to fully understand the effects of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide on synaptic plasticity and learning and memory.

Synthesis Methods

The synthesis of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 2,5-dimethylpyrazine with ethyl acrylate, followed by hydrolysis and amidation. The final product is obtained after purification by column chromatography. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been used in a wide range of scientific research studies, including investigations into the role of mGluR5 in addiction, anxiety, depression, and neurodegenerative diseases. It has also been used to study the effects of mGluR5 on synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-[2-(5-methylpyrazin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-10(14)11-5-4-9-7-12-8(2)6-13-9/h3,6-7H,1,4-5H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVDLXZLCPLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide

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